Deltarasin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

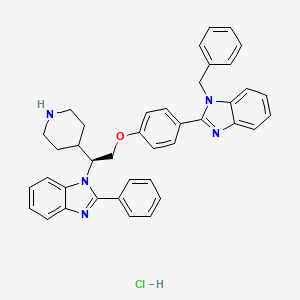

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 |

Source

|

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Deltarasin Hydrochloride with PDEδ

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the binding interaction between deltarasin hydrochloride and Phosphodiesterase δ (PDEδ), a critical regulator of KRAS localization and signaling.

Executive Summary

Deltarasin is a small molecule inhibitor that effectively disrupts the interaction between KRAS and its chaperone protein, PDEδ.[1][2] By binding with high affinity to the farnesyl-binding pocket of PDEδ, deltarasin prevents the transport of oncogenic KRAS to the plasma membrane, thereby inhibiting downstream pro-proliferative signaling pathways.[3][4] This guide consolidates the quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of Deltarasin to PDEδ

Deltarasin demonstrates a strong binding affinity for PDEδ in the nanomolar range. This high affinity is crucial for its efficacy in disrupting the PDEδ-KRAS interaction. The key binding constants reported in the literature are summarized below.

| Parameter | Value (nM) | Context | Source |

| Kd | 38 | Binding to purified PDEδ protein | [1][2][5] |

| Kd | 41 | Inhibition of RAS-PDEδ interaction in liver cells | [1][2][5] |

-

Kd (Dissociation Constant): Represents the concentration of deltarasin required to occupy 50% of the PDEδ binding sites at equilibrium. A lower Kd value signifies a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

The binding affinity of deltarasin for PDEδ has been quantified using several biophysical and biochemical techniques. The methodologies for these key experiments are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

-

Principle: A solution of the ligand (deltarasin) is titrated into a solution containing the macromolecule (PDEδ) in the sample cell of a calorimeter. The resulting heat changes upon binding are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol Outline:

-

A solution of purified PDEδ protein (e.g., 280 µM) is placed in the sample cell of the ITC instrument.[5]

-

This compound solution (e.g., 30 µM) is loaded into the titration syringe.[5]

-

The titration is performed at a constant temperature (e.g., 25°C) in an appropriate buffer (e.g., Tris/HCl).[5]

-

Small aliquots of the deltarasin solution are injected into the PDEδ solution, and the heat change for each injection is recorded.

-

The integrated heat data is plotted against the molar ratio of deltarasin to PDEδ.

-

The resulting binding isotherm is analyzed using appropriate software to calculate the Kd.

-

Fluorescence Polarization (FP)

FP is a versatile technique for measuring molecular interactions in solution. It is based on the principle that the rate of rotation of a fluorescently labeled molecule in solution is dependent on its size.

-

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein (like PDEδ), its tumbling rate slows down significantly, leading to an increase in fluorescence polarization. An unlabeled ligand (deltarasin) can then compete with the tracer for binding to the protein, causing a decrease in polarization.

-

Protocol Outline (Displacement Titration):

-

A solution is prepared containing a fluorescently labeled tracer known to bind PDEδ (e.g., 24 nM fluorescein-labelled atorvastatin) and His6-tagged PDEδ (e.g., 40 nM).[5]

-

The solution is buffered with PBS containing surfactants to prevent non-specific binding (e.g., 0.05% CHAPS, 1% DMSO).[5]

-

Increasing concentrations of deltarasin (dissolved in DMSO) are added to the solution.[5]

-

The fluorescence polarization is measured after each addition using a suitable plate reader.

-

The data is plotted as polarization versus deltarasin concentration to determine the IC50, which can then be used to calculate the Ki (and subsequently Kd).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor the binding of molecules in real-time.

-

Principle: One of the binding partners (e.g., KRAS) is immobilized on a sensor chip surface. A solution containing the other binding partner (e.g., PDEδ) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. To measure inhibition, the experiment is repeated with pre-incubation of PDEδ and deltarasin.

-

Protocol Outline (Inhibition Assay):

-

Farnesylated and carboxymethylated KRAS (K-RasFMe) is captured on a sensor chip (e.g., via an avi-tag on a neutravidin-coated chip).[6][7]

-

A solution of PDEδ is flowed over the chip to measure the baseline binding to KRAS.[6][7]

-

Solutions containing a fixed concentration of PDEδ pre-incubated with varying concentrations of deltarasin are then flowed over the KRAS-coated surface.

-

The change in SPR response is monitored in real-time to determine the on-rate (ka) and off-rate (kd) of the PDEδ-KRAS interaction in the presence of the inhibitor.

-

The equilibrium dissociation constant (Kd) for deltarasin's effect on the PDEδ-KRAS interaction is calculated from the dose-response curve.[6][7]

-

Signaling Pathway and Mechanism of Action

Deltarasin's mechanism of action is centered on the disruption of KRAS trafficking, which is mediated by PDEδ. This prevents oncogenic KRAS from reaching the plasma membrane, where it would normally activate downstream signaling cascades.

The KRAS-PDEδ Signaling Axis

Mutated KRAS proteins are chronically active and drive tumor growth.[4] For their function, they must be localized to the inner leaflet of the plasma membrane. This localization is facilitated by the chaperone protein PDEδ, which binds to the farnesylated C-terminus of KRAS and transports it through the cytoplasm.[8][9]

Caption: Deltarasin inhibits the KRAS-PDEδ interaction, preventing KRAS localization and downstream signaling.

Experimental Workflow for Inhibitor Characterization

The discovery and validation of a PDEδ inhibitor like deltarasin follows a multi-step process, from initial screening to in vivo efficacy studies.

Caption: Workflow for the discovery and validation of a PDEδ inhibitor like deltarasin.

Conclusion

This compound is a potent inhibitor of the PDEδ-KRAS protein-protein interaction, characterized by a high binding affinity in the nanomolar range. Biophysical methods such as ITC, FP, and SPR have been instrumental in quantifying this interaction. By binding to the hydrophobic pocket of PDEδ, deltarasin effectively blocks the trafficking of oncogenic KRAS to the plasma membrane, leading to the suppression of critical cancer-promoting signaling pathways. This makes the targeted inhibition of PDEδ a promising therapeutic strategy for KRAS-dependent cancers.[3][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechdaily.com [scitechdaily.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apexbt.com [apexbt.com]

- 9. tandfonline.com [tandfonline.com]

- 10. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

Deltarasin Hydrochloride: A Technical Guide to its Role in Disrupting the KRAS Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin hydrochloride has emerged as a significant small molecule inhibitor in the pursuit of targeting oncogenic KRAS, long considered an "undruggable" target. This technical guide provides an in-depth analysis of the mechanism of action of deltarasin, its impact on the KRAS signaling pathway, and detailed experimental methodologies for its study. By disrupting the crucial interaction between KRAS and its chaperone protein PDEδ (phosphodiesterase-δ), deltarasin effectively inhibits downstream signaling cascades, leading to reduced cell proliferation and tumor growth. This document consolidates key quantitative data, outlines experimental protocols, and provides visual representations of the underlying molecular interactions and pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas.[1][2] These mutations lock KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive tumor growth, proliferation, and survival.[3][4] The principal downstream effector pathways include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5] For decades, direct inhibition of KRAS has been a formidable challenge due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.

A novel therapeutic strategy has focused on disrupting the cellular localization of KRAS, which is essential for its function.[6][7] KRAS requires post-translational modifications, including farnesylation, to anchor to the plasma membrane where it engages with its effectors.[6] The protein PDEδ acts as a cytosolic chaperone, binding to the farnesylated tail of KRAS and facilitating its transport to the cell membrane.[6][7] this compound was identified as a first-in-class inhibitor that targets this interaction.[1][7]

Mechanism of Action of this compound

This compound functions by binding with high affinity to the farnesyl-binding pocket of PDEδ.[1][2] This competitive inhibition prevents PDEδ from binding to and solubilizing farnesylated KRAS in the cytoplasm.[7][8] Consequently, the transport of KRAS to the plasma membrane is disrupted, leading to its mislocalization within the cell, primarily in the cytoplasm and on endomembranes.[1][6][7] This sequestration from the plasma membrane prevents KRAS from engaging with its downstream effectors, thereby attenuating oncogenic signaling.[1][6]

Figure 1: Mechanism of Deltarasin Action.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key binding affinity and cell viability data from published studies.

Table 1: Binding Affinity of Deltarasin to PDEδ

| Parameter | Value | Method | Source |

| Kd | 38 nM | Isothermal Titration Calorimetry | [9] |

| Kd | 41 nM | Not Specified | [8][10][11] |

Table 2: IC50 Values of Deltarasin in Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) | Assay | Source |

| A549 | G12S | 5.29 ± 0.07 | MTT | [1][12] |

| H358 | G12C | 4.21 ± 0.72 | MTT | [1][12] |

| H1395 | BRAF mutant (WT KRAS) | 6.47 ± 1.63 | MTT | [1] |

| CCD19-Lu | WT KRAS | 6.74 ± 0.57 | MTT | [1] |

Impact on KRAS Downstream Signaling

By preventing KRAS localization to the plasma membrane, deltarasin effectively inhibits the activation of its downstream signaling cascades. Studies have demonstrated a significant reduction in the phosphorylation levels of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways upon treatment with deltarasin.[1][6][12] This disruption of oncogenic signaling ultimately leads to decreased cell proliferation and the induction of apoptosis.[1][2]

Figure 2: KRAS Signaling Pathway and Deltarasin's Point of Intervention.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of deltarasin on cancer cell lines.

Protocol:

-

Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and incubate overnight to allow for cell adhesion.[1]

-

Compound Treatment: Treat the cells with various concentrations of deltarasin (or DMSO as a vehicle control) and incubate for 72 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Crystal Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability relative to the untreated control wells.

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction

This technique is used to verify that deltarasin disrupts the interaction between KRAS and PDEδ within a cellular context.

Protocol:

-

Cell Treatment: Treat cells (e.g., H358) with deltarasin or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-KRAS or anti-PDEδ antibody overnight at 4°C.[1][13]

-

Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both KRAS and PDEδ to detect the co-precipitated protein.[13] A reduced amount of the co-precipitated protein in the deltarasin-treated sample indicates disruption of the interaction.[1]

RAS Activation Assay (GTP-RAS Pulldown)

This assay measures the levels of active, GTP-bound RAS.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., A549) with deltarasin (e.g., 5 µM for 24 hours) and lyse the cells.[1]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pulldown: Incubate equal amounts of protein lysate with Raf1-RBD (RAS Binding Domain) agarose beads for 1 hour at 4°C with gentle agitation.[1] The Raf1-RBD specifically binds to GTP-bound RAS.

-

Washing: Wash the beads three times with cold lysis buffer to remove unbound proteins.[1]

-

Elution and Analysis: Resuspend the beads in 2x reducing SDS-PAGE sample buffer, boil for 5 minutes, and analyze the levels of pulled-down RAS by Western blotting using a pan-RAS or KRAS-specific antibody.[1] Total RAS levels in the whole-cell lysate should also be analyzed as a loading control.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scitechdaily.com [scitechdaily.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Deltarasin Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin hydrochloride is a potent and selective small molecule inhibitor of the interaction between KRAS and phosphodiesterase-δ (PDEδ). By binding to the farnesyl-binding pocket of PDEδ, Deltarasin disrupts the cellular localization and signaling of oncogenic KRAS, a key driver in numerous cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is characterized by two benzimidazole rings linked by an ether bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole, trihydrochloride | [1] |

| CAS Number | 1440898-82-7 (HCl salt) | [1][2] |

| Chemical Formula | C40H40Cl3N5O | [1][2] |

| Molecular Weight | 713.14 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [4] |

| Solubility | Water (50 mM), DMSO (100 mg/mL), Ethanol (100 mg/mL) | [5][6] |

| Storage | Store at -20°C | [3] |

| Stability | ≥ 4 years | [4] |

Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction

KRAS proteins require post-translational farnesylation to anchor to the plasma membrane, where they initiate downstream signaling cascades. PDEδ acts as a chaperone, binding to the farnesylated tail of KRAS and facilitating its transport through the cytoplasm. This compound disrupts this critical interaction.[7] By occupying the hydrophobic farnesyl-binding pocket of PDEδ, Deltarasin prevents the binding of KRAS, leading to its mislocalization and subsequent suppression of oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways.[8][9] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[8]

Signaling Pathway Diagram

Caption: this compound inhibits the KRAS-PDEδ interaction, preventing KRAS localization and downstream signaling.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in both in vitro and in vivo models of KRAS-dependent cancers.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/Model | References |

| Binding Affinity (Kd) to purified PDEδ | 38 nM | N/A | [10] |

| Binding Affinity (Kd) in liver cells | 41 nM | Liver cells | [5] |

| IC50 (KRAS-PDEδ interaction) | 41 ± 12 nM | Human pancreatic ductal adenocarcinoma cells | [3] |

| In Vivo Efficacy | Dose-dependent tumor growth impairment | Nude mice with Panc-Tu-I xenografts (10 mg/kg, i.p.) | [5] |

| In Vivo Efficacy | Significant tumor growth suppression | Nude mice with A549 xenografts (daily treatment for 21 days) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of Deltarasin on KRAS-dependent lung cancer cells.[8]

-

Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and culture overnight to allow for cell adhesion.

-

Treatment: Treat the cells with DMSO (vehicle control) or various concentrations of this compound for 72 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Crystal Solubilization: Dissolve the formazan crystals in 100 µL of a solubilization solution (10% SDS in 0.1 mM HCl).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability relative to the untreated control.

Experimental Workflow: Cell Viability Assay

Caption: Step-by-step workflow for determining cell viability after Deltarasin treatment using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used to measure apoptosis in lung cancer cells treated with Deltarasin.[8]

-

Cell Seeding: Plate 1.0 x 10^5 cells per well in a 6-well plate and allow them to attach for 24 hours.

-

Treatment: Treat the cells with this compound for 24 hours.

-

Cell Harvesting: Trypsinize the cells and wash them with PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer containing 2 µL of Annexin V-FITC (2.5 µg/mL) and 5 µL of Propidium Iodide (PI) (50 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Dilution: Add 400 µL of 1x Annexin-binding buffer.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

RAS Activation Assay

This protocol is for determining the levels of active, GTP-bound RAS and is adapted from a study on KRAS-dependent lung cancer cells.[8]

-

Cell Treatment: Treat A549 cells with 5 µM Deltarasin for 24 hours.

-

Cell Lysis: Lyse the cells in lysis buffer.

-

Sample Adjustment: Adjust the volume of each sample to 1 mL with 1x Assay Lysis Buffer.

-

Pull-down: Add 40 µL of Raf1 RBD Agarose bead slurry to each sample and incubate at 4°C for 1 hour with gentle agitation.

-

Washing: Wash the beads three times with cold lysis buffer.

-

Elution: Resuspend the bound protein in 40 µL of 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes.

-

Western Blotting: Detect the level of total Ras after SDS-PAGE followed by Western blot analysis.

Conclusion

This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. Its well-defined mechanism of action, potent inhibition of the KRAS-PDEδ interaction, and demonstrated efficacy in preclinical models make it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer drugs. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Deltarasin HCl Datasheet DC Chemicals [dcchemicals.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Deltarasin HCl salt - Chemietek [chemietek.com]

- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deltarasin HCl|CAS 1440898-82-7|DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

Foundational Research on KRAS Protein Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1] Its activity is intrinsically linked to its precise subcellular localization, primarily at the inner leaflet of the plasma membrane.[2] Dysregulation of KRAS transport and localization is a hallmark of many cancers, making a thorough understanding of these processes paramount for the development of effective therapeutic strategies. This technical guide provides an in-depth overview of the foundational research on KRAS protein transport, detailing the intricate mechanisms of its trafficking, the key molecular players involved, and the experimental methodologies used to elucidate these pathways.

I. Post-Translational Modifications and Initial Membrane Targeting

The journey of the KRAS protein to the plasma membrane begins in the cytoplasm with a series of crucial post-translational modifications.[2] The most common splice variant, KRAS4B, possesses a C-terminal hypervariable region (HVR) containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is a terminal amino acid).[2]

This CaaX motif undergoes a three-step modification process:

-

Farnesylation: A 15-carbon farnesyl pyrophosphate is attached to the cysteine residue by the enzyme farnesyltransferase (FTase). This lipid anchor is essential for membrane association.[2]

-

Proteolysis: The '-aaX' tripeptide is cleaved by the RAS-converting enzyme 1 (RCE1).[2]

-

Carboxymethylation: The now-terminal farnesylated cysteine is carboxymethylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[2]

These modifications increase the hydrophobicity of the C-terminus, facilitating its initial interaction with the endoplasmic reticulum (ER) membrane.[2] Unlike other RAS isoforms like HRAS and NRAS, KRAS4B does not undergo palmitoylation. Instead, its HVR contains a polybasic region rich in lysine residues that electrostatically interacts with negatively charged phospholipids, such as phosphatidylserine, on the inner leaflet of the plasma membrane, providing a second signal for its specific localization.

II. Intracellular Trafficking Pathways

Following its initial synthesis and processing, KRAS is transported to the plasma membrane via a complex and dynamic trafficking network involving multiple organelles.

A. The Golgi-Independent and Golgi-Dependent Routes

Historically, KRAS4B was thought to reach the plasma membrane through a Golgi-independent, cytosolic route.[2] However, more recent evidence suggests a more complex picture involving both Golgi-dependent and independent pathways. The prenyl-binding protein PDEδ (phosphodiesterase-δ) acts as a cytosolic chaperone, binding to the farnesylated tail of KRAS and facilitating its diffusion through the cytoplasm.[3] Inhibition of PDEδ leads to the mislocalization of KRAS to endomembranes and a reduction in its concentration at the plasma membrane.[3][4]

B. The Role of the Endocytic Recycling Pathway

A significant body of evidence points to the involvement of the endocytic recycling pathway in maintaining the plasma membrane localization of KRAS. KRAS can be internalized from the plasma membrane through both clathrin-dependent and -independent endocytosis.[2][5] Once internalized, it traffics through early and recycling endosomes before being transported back to the plasma membrane.[6][7] This recycling is crucial for replenishing the plasma membrane pool of KRAS and sustaining its signaling activity. The small GTPase Rab11, a key regulator of the recycling endosome, has been implicated in this process.[8]

C. Translocation to Other Intracellular Compartments

Under certain cellular conditions, KRAS can translocate from the plasma membrane to other intracellular compartments, including the Golgi apparatus, late endosomes, and lysosomes.[5][6] This translocation can be triggered by neuronal activity through a mechanism involving Ca2+/calmodulin, which binds to the polybasic region of KRAS and sequesters its farnesyl group, leading to its release from the plasma membrane.[6] This reversible translocation provides a mechanism for the spatial and temporal regulation of KRAS signaling.

III. Quantitative Analysis of KRAS Distribution

The subcellular distribution of KRAS is a critical determinant of its signaling output. Quantitative studies have provided valuable insights into the relative abundance of KRAS in different cellular compartments.

| Cellular Compartment | Approximate Percentage of Total KRAS | Method of Quantification | Reference |

| Plasma Membrane | ~30-50% | Electron Microscopy & Immunogold Labeling | [9] |

| Endosomes (Early & Recycling) | Varies with cellular activity | Fluorescence Microscopy & Colocalization Analysis | [5] |

| Golgi Complex | Varies with cellular activity | Fluorescence Microscopy & Colocalization Analysis | [6] |

| Cytosol | Significant pool complexed with PDEδ | Subcellular Fractionation & Western Blotting | [3] |

| Exosomes | Detected in exosomes from mutant KRAS cells | Mass Spectrometry-based Proteomics | [10] |

IV. Experimental Protocols

A variety of experimental techniques are employed to study the intricate processes of KRAS protein transport.

A. Subcellular Fractionation and Western Blotting

This classical biochemical technique is used to separate different cellular organelles and compartments, allowing for the determination of the relative abundance of KRAS in each fraction.

Protocol:

-

Cell Lysis: Harvest cultured cells and resuspend them in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Homogenization: Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Perform a high-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER and Golgi).

-

The final supernatant represents the cytosolic fraction.

-

-

Plasma Membrane Enrichment: Isolate the plasma membrane from the microsomal fraction using techniques such as sucrose density gradient centrifugation.

-

Western Blot Analysis: Resolve the proteins from each fraction by SDS-PAGE, transfer them to a membrane, and probe with a specific anti-KRAS antibody to detect the presence and relative amount of KRAS in each compartment.[11]

B. Live-Cell Imaging

Fluorescence microscopy techniques are indispensable for visualizing the dynamic trafficking of KRAS in living cells.

Protocol for GFP-KRAS Imaging:

-

Transfection: Transfect cultured cells with a plasmid encoding a fluorescently tagged KRAS protein (e.g., GFP-KRAS).

-

Cell Culture: Plate the transfected cells on glass-bottom dishes suitable for microscopy.

-

Imaging:

-

Use a confocal or total internal reflection fluorescence (TIRF) microscope for high-resolution imaging.

-

Acquire time-lapse images to track the movement of GFP-KRAS between different cellular compartments.

-

Perform colocalization studies with fluorescent markers for specific organelles (e.g., Golgi, endosomes) to determine the trafficking route of KRAS.[2][12][13][14]

-

C. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the mobility and trafficking kinetics of fluorescently labeled proteins within a specific cellular region.

Protocol:

-

Cell Preparation: Prepare cells expressing GFP-KRAS as for live-cell imaging.

-

Photobleaching: Use a high-intensity laser to photobleach the GFP signal in a defined region of interest (e.g., a portion of the plasma membrane).

-

Image Acquisition: Acquire a series of images at regular time intervals to monitor the recovery of fluorescence in the bleached region as unbleached GFP-KRAS molecules move into it.

-

Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate of fluorescence recovery provides information about the diffusion coefficient and the mobile fraction of KRAS, reflecting its trafficking kinetics.[3][4][15][16]

D. Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

These techniques are used to isolate KRAS and its interacting proteins, providing insights into the molecular machinery that regulates its transport.

Protocol:

-

Cell Lysis: Lyse cells in a buffer that preserves protein-protein interactions.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to KRAS or a protein suspected to interact with it.

-

Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify KRAS and its interacting partners.[17][18][19][20]

V. Signaling Pathways and Experimental Workflows

The transport and localization of KRAS are tightly linked to its signaling functions. The following diagrams illustrate key pathways and experimental workflows.

Figure 1. Overview of KRAS intracellular trafficking pathways.

Figure 2. Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).

Figure 3. Experimental workflow for Immunoprecipitation (IP) of KRAS.

VI. Conclusion

The transport of the KRAS protein is a highly regulated and dynamic process that is fundamental to its role in cellular signaling. A comprehensive understanding of the molecular machinery and the intricate trafficking pathways that govern its subcellular localization is essential for developing novel therapeutic strategies that target KRAS-driven cancers. This technical guide has provided an overview of the current knowledge in the field, from the initial post-translational modifications to the complex intracellular trafficking routes and the experimental methodologies used to study these processes. Continued research in this area will undoubtedly uncover new regulatory mechanisms and provide further opportunities for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 3. Analysis of Protein Kinetics Using Fluorescence Recovery After Photobleaching (FRAP) | Springer Nature Experiments [experiments.springernature.com]

- 4. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAS Nanoclusters: Dynamic Signaling Platforms Amenable to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative biophysical analysis defines key components modulating recruitment of the GTPase KRAS to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport at the recycling endosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Proteomic Analysis of Exosomes from Mutant KRAS Colon Cancer Cells Identifies Intercellular Transfer of Mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Protein Kinetics Using Fluorescence Recovery After Photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What’s past is prologue: FRAP keeps delivering 50 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 19. ptglab.com [ptglab.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Initial In Vitro Studies of Deltarasin Hydrochloride: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, particularly in lung, colorectal, and pancreatic cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[1] This has led to the exploration of indirect strategies for inhibiting KRAS function. One such strategy involves targeting the cellular trafficking and localization of the KRAS protein.

Deltarasin hydrochloride is a small molecule inhibitor that represents a novel approach to targeting KRAS-dependent cancers.[1][3] It does not target the KRAS protein directly but instead inhibits its interaction with the phosphodiesterase-δ (PDEδ).[1][3][4] PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and transporting it from the cytoplasm to the plasma membrane, a critical step for its signaling activity.[4][5] This document provides a technical overview of the initial in vitro studies that have characterized the mechanism, efficacy, and cellular effects of this compound.

Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction

The primary mechanism of Deltarasin is the disruption of the critical interaction between KRAS and its transport protein, PDEδ.[1][5][6] PDEδ contains a hydrophobic pocket that specifically binds the farnesyl group of post-translationally modified KRAS, solubilizing it in the cytosol and facilitating its transport to the cell membrane.[1][7]

Deltarasin was identified as a small molecule that binds with high affinity to this farnesyl-binding pocket on PDEδ.[1][7] By occupying this pocket, Deltarasin competitively inhibits the binding of farnesylated KRAS to PDEδ.[1] This disruption prevents the proper trafficking of KRAS, causing it to be mislocalized and distributed throughout the cytoplasm instead of accumulating at the plasma membrane.[4] Unable to reach its site of action, KRAS cannot engage its downstream effectors, leading to the suppression of oncogenic signaling.[1][5] The binding affinity (Kd) of Deltarasin to purified PDEδ is approximately 38-41 nM.[5][6][7][8][9][10]

Impact on Downstream Signaling Pathways

By preventing KRAS from reaching the plasma membrane, Deltarasin effectively attenuates its downstream signaling cascades, which are crucial for cancer cell proliferation and survival.[1][11] In vitro studies have confirmed the suppression of two major KRAS effector pathways:

-

RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Studies in KRAS-mutant lung cancer cells have shown that treatment with Deltarasin leads to a significant reduction in the phosphorylation of CRAF, MEK, and ERK.[1][11]

-

PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. Deltarasin treatment has been demonstrated to decrease the phosphorylation of AKT, indicating the inhibition of this pro-survival pathway.[1][11]

Beyond pathway inhibition, Deltarasin has been shown to induce two distinct cellular processes:

-

Apoptosis: The suppression of survival signals from the PI3K/AKT pathway, coupled with the inhibition of proliferative signals, leads to the induction of programmed cell death (apoptosis) in KRAS-dependent cancer cells.[1][3]

-

Autophagy: Interestingly, Deltarasin also induces autophagy, a cellular recycling process, through the AMPK-mTOR signaling pathway.[1][3] This appears to be a protective response from the cancer cells, as inhibiting this autophagic process with agents like 3-methyladenine (3-MA) has been shown to enhance the cytotoxic and apoptotic effects of Deltarasin.[1] This effect may be linked to an increase in intracellular reactive oxygen species (ROS).[1]

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scitechdaily.com [scitechdaily.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Deltarasin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Deltarasin hydrochloride, a potent inhibitor of the KRAS-PDEδ interaction, in cell culture experiments. The protocols outlined below are intended to assist in the investigation of KRAS-dependent signaling pathways and the evaluation of Deltarasin as a potential therapeutic agent.

Mechanism of Action

This compound is a small molecule inhibitor that targets the interaction between KRAS and PDEδ (Phosphodiesterase-δ).[1][2][3] Normally, farnesylated KRAS binds to PDEδ, which acts as a chaperone, transporting KRAS to the cell membrane.[3] At the plasma membrane, KRAS is activated and initiates downstream signaling cascades, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[4][5] Deltarasin binds to the hydrophobic, farnesyl-binding pocket of PDEδ, thereby preventing its interaction with KRAS.[4][6] This disruption leads to the mislocalization of KRAS within the cell, preventing its activation and consequently inhibiting downstream oncogenic signaling.[3][4] This mechanism makes Deltarasin a valuable tool for studying KRAS-dependent cancers and for the development of novel anti-cancer therapies.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific experimental setup.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | G12S | 5.29 ± 0.07 | 72 | [4][5] |

| H358 | Non-Small Cell Lung Cancer | G12C | 4.21 ± 0.72 | 72 | [4][5] |

| H1395 | Non-Small Cell Lung Cancer | Wild-Type | 6.47 ± 1.63 | 72 | [4] |

| Panc-Tu-I | Pancreatic Ductal Adenocarcinoma | Not Specified | Not Specified | Not Specified | [1][2] |

| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [7] |

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, calculate the required amount of this compound powder and DMSO.

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H358)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Deltarasin Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test is 0, 1.25, 2.5, 5, and 10 µM.[4]

-

Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis of Downstream Signaling

This protocol allows for the investigation of Deltarasin's effect on the phosphorylation status of key proteins in the KRAS signaling pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for a specified time (e.g., 24 hours).[5]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

Visualizations

KRAS Signaling Pathway and Deltarasin Inhibition

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Experimental Workflow for Cell Viability Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scitechdaily.com [scitechdaily.com]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Deltarasin Hydrochloride in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltarasin hydrochloride is a small molecule inhibitor that disrupts the interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2] This interaction is crucial for the proper localization of KRAS to the cell membrane, a prerequisite for its oncogenic signaling activity. By binding to the farnesyl-binding pocket of PDEδ, Deltarasin prevents the transport of KRAS, leading to the suppression of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[3] This mechanism ultimately results in reduced proliferation and increased apoptosis in cancer cells dependent on oncogenic KRAS.[3][4] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models, a critical step in the evaluation of its therapeutic potential.

Mechanism of Action: Disrupting the KRAS-PDEδ Interaction

This compound targets the protein-protein interaction between KRAS and its chaperone protein, PDEδ. This inhibitory action disrupts the spatial organization of KRAS, preventing its localization to the plasma membrane and thereby attenuating its oncogenic signaling. This leads to a reduction in cell proliferation and the induction of apoptosis in KRAS-dependent cancer cells.

Figure 1: Mechanism of Action of this compound.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the quantitative data from preclinical studies of this compound in mouse xenograft models.

| Cell Line | Cancer Type | Mouse Strain | Deltarasin Dose & Route | Treatment Duration | Key Findings | Reference |

| Panc-Tu-I | Pancreatic Ductal Adenocarcinoma | Nude Mice | 10 mg/kg, i.p., twice daily | Not specified | Dose-dependent impairment of tumor growth. | [2] |

| A549 | Lung Adenocarcinoma | Nude Mice | 15 mg/kg, i.p., daily | 21 days | Significant tumor growth suppression starting at day 9; 57% reduction in average tumor weight compared to vehicle control. No significant body weight loss or apparent toxicity. | [3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile deionized water (ddH₂O) or normal saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Injectable Solution: This formulation has been validated for intraperitoneal injection.[3]

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

-

To prepare the final injection solution (e.g., for a 15 mg/kg dose), calculate the required volume of each component. For a final concentration of approximately 3 mg/mL, the following ratio can be used: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

-

In a sterile microcentrifuge tube, add the required volume of the Deltarasin stock solution.

-

Add the PEG300 and vortex thoroughly until the solution is clear.

-

Add the Tween 80 and vortex again to ensure complete mixing.

-

Finally, add the ddH₂O or normal saline to reach the final volume and vortex thoroughly.

-

The solution should be freshly prepared before each administration.

Subcutaneous Xenograft Mouse Model Protocol

This protocol is a general guideline and can be adapted for different cell lines.

Materials:

-

Human cancer cell line (e.g., A549 or Panc-Tu-I)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Protocol:

-

Cell Culture: Culture the chosen cancer cell line according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase.

-

Cell Preparation:

-

On the day of injection, harvest the cells by trypsinization.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., ~60-100 mm³).

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Initiation:

-

Once the tumors reach the desired average volume, randomize the mice into treatment and control (vehicle) groups.

-

Begin the administration of this compound or vehicle control according to the dosing schedule.

-

-

Endpoint:

-

Continue treatment and tumor monitoring for the specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).

-

Monitor animal health and body weight throughout the study. No significant body weight loss was observed in the A549 xenograft study.[3]

-

Figure 2: Experimental Workflow for a Xenograft Mouse Model Study.

Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies: Rabbit anti-Ki-67, Rabbit anti-cleaved caspase-3

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies (Ki-67 or cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate.

-

Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope. Quantify the percentage of Ki-67 positive cells (a marker of proliferation) and the intensity of cleaved caspase-3 staining (a marker of apoptosis).

Western Blot Analysis for p-CRAF, p-ERK, and p-AKT

Materials:

-

Excised tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-CRAF, Rabbit anti-p-ERK, Rabbit anti-p-AKT, and corresponding total protein antibodies.

-

HRP-conjugated secondary antibody

-

ECL western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Homogenize the tumor tissue in RIPA lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., p-CRAF, p-ERK, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound represents a promising therapeutic agent for KRAS-driven cancers. The protocols outlined in these application notes provide a framework for the in vivo evaluation of Deltarasin in mouse xenograft models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel KRAS-PDEδ inhibitor.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechdaily.com [scitechdaily.com]

Application Notes and Protocols for Cell Viability Assays with Deltarasin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltarasin hydrochloride is a small molecule inhibitor that targets the interaction between KRAS and its transport protein PDEδ.[1] The farnesylated KRAS protein must bind to PDEδ to be transported from the endoplasmic reticulum to the plasma membrane, a critical step for its signaling activity.[2] By binding to a hydrophobic pocket on PDEδ, Deltarasin disrupts this interaction, leading to the mislocalization of KRAS and subsequent inhibition of downstream oncogenic signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[1][3] This mechanism ultimately results in reduced cell proliferation and the induction of apoptosis in cancer cells dependent on KRAS signaling.[4][5] These application notes provide detailed protocols for assessing the effects of this compound on cell viability.

Mechanism of Action: KRAS Signaling Pathway Inhibition

This compound prevents the binding of farnesylated KRAS to PDEδ. This disruption leads to the sequestration of KRAS in the cytoplasm and prevents its localization to the plasma membrane, thereby inhibiting the activation of downstream effectors like c-Raf and PI3K. The subsequent suppression of the MAPK and PI3K/AKT signaling pathways leads to decreased cell proliferation and increased apoptosis.

Caption: KRAS Signaling Pathway and Deltarasin's Point of Intervention.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Assay Type | Incubation Time (h) |

| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 | MTT | 72 |

| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 | MTT | 72 |

| H1395 | Lung Adenocarcinoma | Wild-Type | 6.47 ± 1.63 | MTT | 72 |

| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 | MTT | 72 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~6.67 | Not Specified | 72 |

| Primary Pancreatic Cells | Pancreatic Cancer | Various | 10 | Not Specified | 72 |

Experimental Protocols

Experimental Workflow for Cell Viability Assays

The general workflow for assessing cell viability after treatment with this compound involves cell seeding, treatment, incubation, and subsequent analysis using a specific viability assay.

Caption: General experimental workflow for cell viability assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from a study on KRAS-dependent lung cancer cells.[1]

Materials:

-

This compound

-

96-well plates

-

Cancer cell lines (e.g., A549, H358)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and culture overnight to allow for cell adhesion.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or DMSO as a vehicle control.[1]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability relative to the untreated control wells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on a study that quantified apoptosis in A549 cells treated with Deltarasin.[5]

Materials:

-

This compound

-

6-well plates

-

A549 cells

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1.0 x 10^5 A549 cells per well in a 6-well plate and allow them to attach for 24 hours.[5]

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) for 24 hours.[5]

-

Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend them in 100 µL of binding buffer.[5]

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells. Treatment of A549 cells with 5 µM deltarasin for 24 hours induced 11.25% of cell apoptosis.[5]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This is a generalized protocol for the CellTiter-Glo® assay, which can be adapted for use with this compound.

Materials:

-

This compound

-

Opaque-walled 96-well plates

-

Cancer cell lines

-

Complete culture medium

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell line and allow them to attach overnight.

-

Treatment: Add various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control wells to determine cell viability.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. life-science-alliance.org [life-science-alliance.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Analysis of KRAS Localization Following Deltarasin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state.[1] For its proper function, KRAS must be anchored to the inner plasma membrane, a process facilitated by post-translational modifications.[2] In many cancers, activating mutations in KRAS lead to a constitutively active state, promoting uncontrolled cell growth, proliferation, and survival through downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT pathways.[3][4][5]

The localization of KRAS to the plasma membrane is therefore critical for its oncogenic activity.[6][7] Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and its cytosolic transport protein, PDEδ (phosphodiesterase-δ).[8][9] This inhibition prevents the translocation of KRAS to the plasma membrane, causing its mislocalization to endomembranes and the cytoplasm, thereby abrogating its downstream signaling and inducing apoptosis in KRAS-dependent cancer cells.[8][10][11][12]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of changes in KRAS protein localization in response to Deltarasin treatment.

Key Signaling Pathways and Mechanisms

To understand the impact of Deltarasin, it's essential to visualize the underlying molecular pathways.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane [frontiersin.org]

- 7. Frontiers | KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood [frontiersin.org]

- 8. scitechdaily.com [scitechdaily.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of Deltarasin Hydrochloride in 3D Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deltarasin hydrochloride is a potent and specific small-molecule inhibitor of the protein-protein interaction between KRAS and phosphodiesterase-δ (PDEδ).[1][2][3] This interaction is crucial for the proper localization of KRAS to the cell membrane, a prerequisite for its signaling activity. By binding to the prenyl-binding pocket of PDEδ with high affinity, Deltarasin prevents the transport of farnesylated KRAS, leading to its mislocalization and subsequent suppression of oncogenic RAS signaling.[3][4]

Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and physiology of in vivo tumors compared to traditional 2D cell cultures.[5][6] The application of this compound in 3D organoid cultures, particularly those derived from tumors harboring KRAS mutations (e.g., pancreatic, colorectal, and lung cancers), presents a promising strategy for evaluating its therapeutic potential in a more physiologically relevant context.[3][4]

Expected Effects in 3D Organoid Cultures:

-

Inhibition of Organoid Growth and Viability: By disrupting KRAS signaling, this compound is expected to inhibit the proliferation and induce apoptosis in KRAS-dependent cancer organoids.[4] This can be observed as a reduction in organoid size and number over time.

-

Modulation of Downstream Signaling Pathways: Treatment with this compound is anticipated to lead to the downregulation of key effector pathways downstream of KRAS, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades.[4][7]

-

Induction of Apoptosis and Autophagy: Studies in 2D cell cultures have shown that Deltarasin induces apoptosis.[4] It has also been observed to induce a protective autophagy response, suggesting that combination with autophagy inhibitors could enhance its cytotoxic effects.[4] These effects can be quantified in 3D organoid models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from studies in biochemical assays, 2D cell cultures, and in vivo models. While specific data for 3D organoid cultures is not yet widely published, these values provide a crucial baseline for designing and interpreting experiments in these more complex models.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Context | Source |

| Kd (PDEδ binding) | 38 nM | Purified PDEδ | [1][2] |

| Kd (RAS-PDEδ interaction) | 41 nM | In liver cells | [1][2] |

| IC50 (Cell Viability) | 5.29 ± 0.07 µM | A549 (KRAS G12S) lung cancer cells (72h) | [4][8] |

| IC50 (Cell Viability) | 4.21 ± 0.72 µM | H358 (KRAS G12C) lung cancer cells (72h) | [4][8] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment Dose & Route | Outcome | Source |

| Nude mice with Panc-Tu-I xenografts | 10 mg/kg, i.p. | Dose-dependent impairment of tumor growth | [1][2] |

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on 3D organoid cultures. These are generalized protocols and may require optimization based on the specific organoid type and experimental setup.

Protocol 1: General Organoid Culture and Treatment with this compound

This protocol outlines the basic steps for culturing and treating 3D organoids.

Materials:

-

Established 3D organoid culture (e.g., from patient-derived xenografts or commercial biobanks)

-

Basement membrane matrix (e.g., Matrigel)

-

Organoid culture medium (specific to the organoid type)[9][10]

-

This compound

-

DMSO (for stock solution preparation)

-

Multi-well culture plates

Procedure:

-